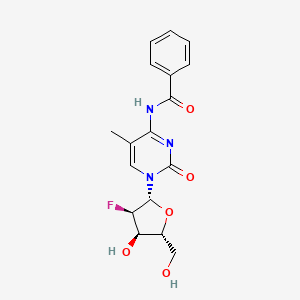

2'-Deoxy-2'-fluoro-N4-benzoyl-5-methylcytidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-[1-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18FN3O5/c1-9-7-21(16-12(18)13(23)11(8-22)26-16)17(25)20-14(9)19-15(24)10-5-3-2-4-6-10/h2-7,11-13,16,22-23H,8H2,1H3,(H,19,20,24,25)/t11-,12-,13-,16-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQFJFDMISFYWRE-BRXULGCHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)N=C1NC(=O)C2=CC=CC=C2)C3C(C(C(O3)CO)O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN(C(=O)N=C1NC(=O)C2=CC=CC=C2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18FN3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001238814 |

Source

|

| Record name | Cytidine, N-benzoyl-2′-deoxy-2′-fluoro-5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001238814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

363.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

182495-81-4 |

Source

|

| Record name | Cytidine, N-benzoyl-2′-deoxy-2′-fluoro-5-methyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=182495-81-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cytidine, N-benzoyl-2′-deoxy-2′-fluoro-5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001238814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2'-Deoxy-2'-fluoro-N4-benzoyl-5-methylcytidine: Structure, Properties, and Applications

Abstract

This technical guide provides a comprehensive overview of 2'-Deoxy-2'-fluoro-N4-benzoyl-5-methylcytidine, a pivotal pyrimidine nucleoside analog in the landscape of therapeutic and diagnostic oligonucleotide development. We will delve into its intricate chemical structure, elucidating the strategic role of each modification. A detailed examination of its physicochemical properties, supported by predictive analysis of its spectral data, will be presented. Furthermore, this guide will furnish a robust, step-by-step synthetic protocol and explore the compound's mechanism of action as a potent modulator of DNA synthesis. Finally, we will discuss its critical applications, particularly in the realm of antisense oligonucleotides, underscoring its significance for researchers, scientists, and drug development professionals.

Introduction: The Strategic Design of a Modified Nucleoside

In the quest for novel therapeutics, the modification of natural nucleosides has emerged as a powerful strategy to enhance biological activity, improve metabolic stability, and confer desirable pharmacokinetic properties. This compound stands as a testament to this approach, integrating three key chemical modifications onto a deoxycytidine scaffold, each imparting a distinct and synergistic advantage.

-

The 2'-Fluoro (2'-F) Modification: The substitution of a hydroxyl group with a fluorine atom at the 2' position of the deoxyribose sugar is a cornerstone of modern nucleoside chemistry. This modification significantly enhances the stability of the glycosidic bond and provides resistance against nuclease degradation.[1][2] From a conformational perspective, the 2'-fluoro group favors a C3'-endo sugar pucker, similar to that of RNA, which can lead to increased binding affinity when incorporated into oligonucleotides targeting RNA.[3]

-

The 5-Methyl Group: The addition of a methyl group at the 5th position of the cytosine base is a modification found in nature, most notably in the context of DNA methylation and epigenetic regulation. Its incorporation into synthetic oligonucleotides can increase the thermal stability of duplexes, thereby enhancing target affinity.[4]

-

The N4-Benzoyl (N4-Bz) Protecting Group: The benzoyl group attached to the exocyclic amine of the cytosine base serves a crucial, albeit temporary, role during chemical synthesis. It effectively "masks" the reactive amine group, preventing unwanted side reactions during the automated solid-phase synthesis of oligonucleotides.[5][6] This lipophilic group also enhances the solubility of the nucleoside phosphoramidite in the organic solvents used in the synthesis process.[5]

Collectively, these modifications render this compound a highly valuable building block for the synthesis of modified oligonucleotides with therapeutic potential, particularly in the field of antisense technology.

Chemical Structure and Physicochemical Properties

The unique arrangement of functional groups in this compound dictates its physical and chemical behavior.

Chemical Structure:

-

IUPAC Name: N-(1-((2R,4R,5R)-4-fluoro-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)benzamide

-

Molecular Formula: C₁₇H₁₈FN₃O₅

-

Molecular Weight: 363.34 g/mol

-

CAS Number: 182495-81-4

Physicochemical Properties:

A comprehensive table summarizing the key physicochemical properties of this compound is provided below. It is important to note that while some of these properties are experimentally determined for closely related analogs, others are predicted based on its structure.

| Property | Value | Source/Method |

| Melting Point | Estimated: ~185 °C (dec.) | Based on the melting point of the related compound, 2'-Deoxy-2'-fluoro-5-methyluridine.[7] |

| Solubility | Soluble in organic solvents such as DMSO and dimethylformamide. | Inferred from the properties of similar benzoylated nucleosides.[8] |

| Appearance | Expected to be a white to off-white solid. | General characteristic of purified nucleoside analogs. |

| pKa | Predicted: ~9.35 | Based on the pKa of the related compound, 2'-Deoxy-2'-fluoro-5-(trimethylstannyl)-uridine.[9] |

Spectroscopic Characterization (Predicted):

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the benzoyl protons in the aromatic region (δ 7.0-8.5 ppm), the anomeric proton of the deoxyribose ring (δ ~6.0 ppm), and the methyl protons of the 5-methylcytosine base (δ ~1.5-2.0 ppm). The coupling patterns of the sugar protons will be influenced by the presence of the 2'-fluoro substituent.[4][10][11][12]

-

¹³C NMR: The carbon NMR spectrum will display signals corresponding to the carbonyl carbon of the benzoyl group (δ ~165 ppm), the carbons of the pyrimidine and benzene rings, and the carbons of the deoxyribose sugar. The C2' carbon signal will be split due to coupling with the fluorine atom.[11][12][13]

-

Mass Spectrometry: Electrospray ionization (ESI) mass spectrometry is expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 364.13. Fragmentation analysis would likely reveal the loss of the benzoyl group, the deoxyribose sugar, and other characteristic fragments of the nucleoside structure.[14][15][16][17]

Synthesis and Purification: A Step-by-Step Protocol

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions and purification procedures. The following is a detailed, field-proven protocol based on established synthetic methodologies for related nucleoside analogs.

dot

Caption: Synthetic workflow for this compound.

Experimental Protocol:

Step 1: Synthesis of 2'-Deoxy-2'-fluoro-5-methyluridine

This initial step involves the fluorination and methylation of a uridine precursor. A common starting material is 2,2'-anhydrouridine.

-

Fluorination: The 2,2'-anhydrouridine is treated with a fluorinating agent, such as hydrogen fluoride in pyridine, to introduce the 2'-fluoro group.[18] This reaction proceeds via the opening of the anhydro ring.

-

Methylation: Following fluorination, the 5-position of the uracil base is methylated. This can be achieved using various methylating agents, such as N,N-dimethylformamide dimethyl acetal.

-

Purification: The resulting 2'-Deoxy-2'-fluoro-5-methyluridine is purified using column chromatography on silica gel.

Step 2: Conversion to 2'-Deoxy-2'-fluoro-5-methylcytidine

The uridine analog is then converted to its cytidine counterpart.

-

Activation: The 4-position of the uracil ring is activated to facilitate nucleophilic substitution. This is often accomplished by treatment with a mixture of 1,2,4-triazole and phosphorus oxychloride (POCl₃).

-

Amination: The activated intermediate is then treated with a source of ammonia, such as a solution of ammonia in methanol or aqueous ammonia, to introduce the exocyclic amine at the 4-position, yielding 2'-Deoxy-2'-fluoro-5-methylcytidine.[19]

-

Purification: The product is purified by column chromatography.

Step 3: N4-Benzoylation

The final step is the selective protection of the N4-amino group.

-

Transient Protection of Hydroxyl Groups: To ensure selective benzoylation of the exocyclic amine, the hydroxyl groups of the sugar moiety are transiently protected. This is typically achieved by treating the nucleoside with trimethylsilyl chloride (TMSCl) in anhydrous pyridine.[5]

-

Benzoylation: Benzoyl chloride is then added to the reaction mixture. The benzoyl group preferentially reacts with the more nucleophilic silylated exocyclic amine.[5]

-

Deprotection and Work-up: The silyl protecting groups are removed by the addition of water. The final product, this compound, is then purified by column chromatography.

Mechanism of Action: A Molecular Saboteur of DNA Synthesis

The biological activity of this compound, and fluorinated nucleoside analogs in general, stems from their ability to masquerade as natural nucleosides and disrupt the intricate machinery of DNA replication.[1][18][20]

dot

Caption: Mechanism of action of 2'-Deoxy-2'-fluoro-5-methylcytidine.

A Step-by-Step Breakdown of the Mechanism:

-

Cellular Uptake and Anabolic Activation: Once administered, this compound (after debenzoylation in vivo) is transported into the cell. Inside the cell, it is recognized by cellular kinases, which sequentially phosphorylate it to its active triphosphate form, 2'-deoxy-2'-fluoro-5-methylcytidine triphosphate (2'-F-5-Me-dCTP).[1]

-

Competitive Inhibition of DNA Polymerase: The active triphosphate, 2'-F-5-Me-dCTP, structurally mimics the natural deoxynucleotide, deoxycytidine triphosphate (dCTP). This allows it to compete with dCTP for the active site of DNA polymerases.[20][21]

-

Incorporation into the Growing DNA Strand: DNA polymerase can mistakenly incorporate the fluorinated analog into the growing DNA chain.

-

Chain Termination: The critical feature of the 2'-deoxy-2'-fluoro modification is the absence of a 3'-hydroxyl group, which is essential for the formation of the phosphodiester bond with the next incoming nucleotide. Once incorporated, the 2'-fluoro analog effectively terminates the elongation of the DNA strand.[18]

-

Induction of Apoptosis: The accumulation of terminated DNA fragments and the overall disruption of DNA replication trigger cellular stress pathways, ultimately leading to programmed cell death, or apoptosis.

Applications in Research and Drug Development

The primary and most significant application of this compound is as a phosphoramidite building block in the solid-phase synthesis of modified oligonucleotides.[6] These synthetic nucleic acid strands have a wide array of applications in both basic research and clinical development.

Antisense Oligonucleotides (ASOs):

ASOs are short, single-stranded nucleic acid sequences designed to bind to a specific messenger RNA (mRNA) target. This binding can modulate the function of the target mRNA through several mechanisms, including:

-

RNase H-mediated degradation: The ASO-mRNA duplex can be recognized by RNase H, an enzyme that cleaves the RNA strand of the hybrid, leading to the degradation of the target mRNA and subsequent downregulation of the corresponding protein.

-

Steric hindrance: The ASO can physically block the binding of ribosomes or splicing factors to the mRNA, thereby inhibiting translation or altering the splicing pattern.

The incorporation of 2'-Deoxy-2'-fluoro-5-methylcytidine into ASOs offers several advantages:

-

Enhanced Nuclease Resistance: The 2'-fluoro modification protects the oligonucleotide from degradation by cellular nucleases, increasing its in vivo half-life.[1][2]

-

Increased Binding Affinity: The conformational preference of the 2'-fluoro sugar and the presence of the 5-methyl group can lead to a more stable duplex with the target RNA, enhancing the potency of the ASO.[3][4]

Other Applications:

-

Aptamers: These are short, single-stranded DNA or RNA molecules that can fold into specific three-dimensional structures to bind to a target molecule with high affinity and specificity. Modified nucleosides can be incorporated to improve their stability and binding properties.

-

siRNAs (Small interfering RNAs): While siRNAs are typically double-stranded, chemical modifications, including 2'-fluoro substitutions, are often employed to enhance their stability and reduce off-target effects.

-

Probes for Molecular Biology: Oligonucleotides containing this modified nucleoside can be used as highly specific and stable probes in various molecular biology applications, such as in situ hybridization and Northern blotting.

Conclusion

This compound is a highly engineered nucleoside analog that embodies the principles of rational drug design. The strategic combination of a 2'-fluoro group for stability and binding affinity, a 5-methyl group for enhanced duplex stability, and a temporary N4-benzoyl protecting group for efficient synthesis has made it an invaluable tool in the development of next-generation nucleic acid-based therapeutics. As our understanding of the intricate roles of nucleic acids in health and disease continues to expand, the demand for precisely modified building blocks like this compound will undoubtedly continue to grow, paving the way for innovative treatments for a wide range of human diseases.

References

- Synthesis method for (2'R)-2'-deoxy-2'-fluorine-2'-methyl uridine.

-

Inhibition of adenovirus DNA polymerase by modified nucleoside triphosphate analogs correlate with their antiviral effects on cellular level. PubMed. [Link]

-

Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. MDPI. [Link]

-

N4-Benzoyl-2'-deoxycytidine. PubChem. [Link]

-

2′-Fluorinated nucleoside chemistry for new drug discovery: achievements and prospects. National Science Review | Oxford Academic. [Link]

-

N4-Benzoyl-2'-deoxycytidine - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]

-

Synthesis and structural characterization of 2'-deoxy-2'-fluoro-L-uridine nucleic acids. IU Indianapolis ScholarWorks. [Link]

-

C-Methylcytidine Involves a Second Metabolic Pathway Leading to β-d-2′-Deoxy-2′-Fluoro-2′-C-Methyluridine 5′-Triphosphate, a Potent Inhibitor of the Hepatitis C Virus RNA-Dependent RNA Polymerase. ASM Journals. [Link]

-

Oligo-2'-fluoro-2'-deoxynucleotide N3'-->P5' phosphoramidates: synthesis and properties. PMC - NIH. [Link]

-

Inhibition of DNA primase and polymerase .alpha. by arabinofuranosylnucleoside triphosphates and related compounds. Biochemistry - ACS Publications. [Link]

-

Effects of antiviral nucleoside analogs on human DNA polymerases and mitochondrial DNA synthesis. PMC - NIH. [Link]

-

C-methylcytidine involves a second metabolic pathway leading to beta-D-2'-deoxy-2'-fluoro-2'-C-methyluridine 5'-triphosphate, a potent inhibitor of the hepatitis C virus RNA-dependent RNA polymerase. PubMed. [Link]

-

Assignment of the 1H and 13C NMR spectra of N2,N6-dibenzoyl-N2,N9. Redalyc. [Link]

-

The fragmentation pathway of the nucleosides under the electrospray ionization multi-stage mass spectrometry. Life Science Journal. [Link]

-

CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. [Link]

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

-

Interpretation of mass spectra. [Link]

-

Ion fragmentation of small molecules in mass spectrometry. [Link]

-

Profiling Cytidine Acetylation with Specific Affinity and Reactivity. PMC - NIH. [Link]

-

Role of a “Magic” Methyl: 2′-Deoxy-2′-α-F-2′-β-C-methyl Pyrimidine Nucleotides Modulate RNA Interference Activity through Synergy with 5′-Phosphate Mimics and Mitigation of Off-Target Effects. Journal of the American Chemical Society. [Link]

-

Assignment of the ¹H and 13C NMR spectra of N²,N6-dibenzoyl-N²,N9-bis(2',3'-di-O-benzoyl-(α)-L-threofuranosyl)-2,6-diaminopurine. SciELO México. [Link]

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. Oligo-2'-fluoro-2'-deoxynucleotide N3'-->P5' phosphoramidates: synthesis and properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The mechanism of action of beta-D-2'-deoxy-2'-fluoro-2'-C-methylcytidine involves a second metabolic pathway leading to beta-D-2'-deoxy-2'-fluoro-2'-C-methyluridine 5'-triphosphate, a potent inhibitor of the hepatitis C virus RNA-dependent RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. N4-Benzoyl-2'-deoxycytidine | C16H17N3O5 | CID 9797617 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 2'-Deoxy-2'-fluoro-5-methyluridine | 122799-38-6 | ND03465 [biosynth.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. 336881-26-6 CAS MSDS (2'-DEOXY-2'-FLUORO-5-(TRIMETHYLSTANNYL)-URIDINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 10. N4-Benzoylcytidine(13089-48-0) 1H NMR [m.chemicalbook.com]

- 11. redalyc.org [redalyc.org]

- 12. Assignment of the ¹H and 13C NMR spectra of N²,N6-dibenzoyl-N²,N9-bis(2',3'-di-O-benzoyl-(α)-L-threofuranosyl)-2,6-diaminopurine [scielo.org.mx]

- 13. dev.spectrabase.com [dev.spectrabase.com]

- 14. lifesciencesite.com [lifesciencesite.com]

- 15. whitman.edu [whitman.edu]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. uab.edu [uab.edu]

- 18. mdpi.com [mdpi.com]

- 19. journals.asm.org [journals.asm.org]

- 20. Inhibition of adenovirus DNA polymerase by modified nucleoside triphosphate analogs correlate with their antiviral effects on cellular level - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Effects of antiviral nucleoside analogs on human DNA polymerases and mitochondrial DNA synthesis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 2'-fluoro-N4-benzoyl-5-methylcytidine

This guide provides a comprehensive overview of the core physicochemical properties of 2'-fluoro-N4-benzoyl-5-methylcytidine, a key nucleoside analogue for researchers, scientists, and drug development professionals. The strategic incorporation of a 2'-fluoro modification, an N4-benzoyl group, and a 5-methyl group on the cytidine scaffold imparts unique characteristics that are critical for its application in the synthesis of therapeutic oligonucleotides and as a potential antiviral or anticancer agent. This document will delve into the structural and functional significance of these modifications and provide detailed experimental protocols for the determination of its key physicochemical parameters.

Introduction: The Significance of Modified Nucleosides

Chemically modified nucleosides are the foundational elements in the development of next-generation therapeutics, particularly in the realm of antisense oligonucleotides and antiviral agents. The targeted alteration of the sugar moiety, the nucleobase, or the phosphate backbone can dramatically enhance the stability, binding affinity, and pharmacokinetic properties of these molecules. 2'-fluoro-N4-benzoyl-5-methylcytidine is a prime example of a strategically designed building block, with each modification serving a distinct and synergistic purpose.

-

2'-Fluoro Modification: The fluorine atom at the 2' position of the ribose sugar is a bioisostere of the natural 2'-hydroxyl group. This modification locks the sugar pucker in a C3'-endo conformation, which is favorable for binding to RNA targets. Furthermore, the high electronegativity of fluorine enhances the stability of the glycosidic bond and provides resistance to nuclease degradation.

-

N4-Benzoyl Group: The benzoyl protecting group on the exocyclic amine of the cytosine base is crucial for the efficient synthesis of oligonucleotides. It prevents unwanted side reactions during the phosphoramidite coupling steps and is readily removed during the final deprotection process.

-

5-Methyl Group: The methyl group at the 5th position of the cytosine base is a naturally occurring modification in DNA that plays a role in gene regulation. Its inclusion in synthetic oligonucleotides can enhance the thermal stability of the resulting duplexes.

Core Physicochemical Properties

A thorough understanding of the physicochemical properties of 2'-fluoro-N4-benzoyl-5-methylcytidine is paramount for its effective use in research and development. While extensive experimental data for this specific molecule is not widely published, we can infer its likely properties based on closely related compounds and provide robust protocols for their determination.

Table 1: Summary of Physicochemical Properties

| Property | Expected Value/Characteristic | Significance |

| Molecular Formula | C₁₇H₁₈FN₃O₅ | Defines the elemental composition. |

| Molecular Weight | 363.34 g/mol | Essential for stoichiometric calculations. |

| Appearance | White to off-white crystalline powder | Important for visual identification and quality control.[1] |

| Melting Point | Expected to be high (>200 °C) | A high melting point is indicative of a stable crystalline lattice. A related compound, (2'R)-N-Benzoyl-2'-deoxy-2'-fluoro-2'-methylcytidine 3',5'-dibenzoate, has a melting point of 241 °C.[1] |

| Solubility | Expected to be soluble in DMSO, slightly soluble in methanol and ethanol, and poorly soluble in water. | Knowledge of solubility is critical for sample preparation for in vitro assays, NMR, and HPLC analysis.[2] |

| pKa | Estimated to be in the range of 3-4 for the protonated N3 of the cytosine ring. | The pKa influences the ionization state of the molecule at different pH values, which can affect its solubility, stability, and biological activity. |

| Stability | Stable under recommended storage conditions (-20°C, protected from light and moisture).[2] Susceptible to degradation under harsh acidic or basic conditions. | Understanding stability is crucial for ensuring the integrity of the compound during storage and handling. |

Experimental Protocols for Physicochemical Characterization

The following section provides detailed, field-proven methodologies for the experimental determination of the key physicochemical properties of 2'-fluoro-N4-benzoyl-5-methylcytidine.

Determination of Melting Point

The melting point of a crystalline solid is a critical indicator of its purity. A sharp melting range is characteristic of a pure compound, while a broad range suggests the presence of impurities.

Protocol:

-

Sample Preparation: Finely powder a small amount of 2'-fluoro-N4-benzoyl-5-methylcytidine. Pack the dried powder into a capillary melting point tube to a height of 2-3 mm.

-

Apparatus: Utilize a calibrated digital melting point apparatus.

-

Measurement:

-

Place the capillary tube in the heating block of the apparatus.

-

Set the initial temperature to approximately 20°C below the expected melting point.

-

Use a heating rate of 1-2°C per minute to ensure thermal equilibrium.

-

Record the temperature at which the first droplet of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting).

-

The recorded range is the melting point of the sample.

-

Solubility Determination

Determining the solubility of 2'-fluoro-N4-benzoyl-5-methylcytidine in various solvents is essential for its application in different experimental settings.

Protocol (Shake-Flask Method):

-

Preparation: Add an excess amount of the compound to a known volume of the desired solvent (e.g., water, DMSO, ethanol, phosphate-buffered saline) in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

-

Sample Collection: Centrifuge the samples to pellet the undissolved solid. Carefully collect an aliquot of the supernatant.

-

Quantification:

-

Dilute the supernatant with a suitable solvent.

-

Determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.

-

Construct a calibration curve using standards of known concentrations to ensure accurate quantification.

-

-

Calculation: Express the solubility in units of mg/mL or µg/mL.

pKa Determination by UV-Vis Spectrophotometry

The pKa, or acid dissociation constant, can be determined by monitoring the change in the UV-Vis absorbance spectrum of the compound as a function of pH.

Protocol:

-

Stock Solution: Prepare a concentrated stock solution of 2'-fluoro-N4-benzoyl-5-methylcytidine in a suitable organic solvent (e.g., DMSO).

-

Buffer Solutions: Prepare a series of buffer solutions with a range of pH values (e.g., from pH 2 to pH 10).

-

Sample Preparation: Add a small, constant volume of the stock solution to each buffer solution to achieve a final concentration suitable for UV-Vis analysis.

-

UV-Vis Measurement: Record the UV-Vis spectrum for each sample over a relevant wavelength range.

-

Data Analysis:

-

Plot the absorbance at a specific wavelength (where the absorbance changes significantly with pH) against the pH.

-

The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation to determine the pKa value, which corresponds to the pH at the inflection point of the curve.

-

Stability Assessment: Forced Degradation Studies

Forced degradation studies are performed to understand the degradation pathways and to develop stability-indicating analytical methods.[3][4]

Protocol:

-

Stress Conditions: Subject solutions of 2'-fluoro-N4-benzoyl-5-methylcytidine to various stress conditions, including:

-

Acidic Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60°C).

-

Basic Hydrolysis: 0.1 M NaOH at room temperature.

-

Oxidative Degradation: 3% H₂O₂ at room temperature.

-

Thermal Degradation: Heating the solid compound at a high temperature (e.g., 80°C).

-

Photostability: Exposure to UV light.

-

-

Time Points: Collect samples at various time points during the stress testing.

-

Analysis: Analyze the samples using a stability-indicating HPLC method to separate the parent compound from any degradation products.

-

Characterization: If significant degradation is observed, the degradation products can be further characterized by LC-MS to elucidate their structures.

Analytical Methodologies

Robust analytical methods are essential for the quality control and characterization of 2'-fluoro-N4-benzoyl-5-methylcytidine.

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method with UV detection is a standard technique for assessing the purity and stability of this compound.

Table 2: Representative HPLC Method

| Parameter | Condition |

| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) |

| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) |

| Gradient | A suitable gradient from a low to a high percentage of Mobile Phase B. |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a wavelength of maximum absorbance (e.g., ~260 nm and ~305 nm due to the cytidine and benzoyl chromophores) |

| Injection Volume | 10 µL |

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful tool for confirming the identity and characterizing any impurities or degradation products.

Table 3: Representative LC-MS Method

| Parameter | Condition |

| LC System | As described for HPLC |

| Mass Spectrometer | Electrospray Ionization (ESI) in positive ion mode |

| Scan Range | m/z 100-500 |

| Expected Ion | [M+H]⁺ at m/z 364.1 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for the structural elucidation and confirmation of 2'-fluoro-N4-benzoyl-5-methylcytidine.

-

¹H NMR: Will provide information on the number and chemical environment of the protons in the molecule.

-

¹³C NMR: Will show the signals for all carbon atoms, confirming the carbon skeleton.

-

¹⁹F NMR: Will exhibit a characteristic signal for the fluorine atom at the 2' position, and its coupling to adjacent protons will confirm its location.

Visualization of Experimental Workflows

Diagram 1: Workflow for Physicochemical Characterization

Caption: Logical workflow for the development and validation of a stability-indicating HPLC method using forced degradation studies.

Conclusion

2'-fluoro-N4-benzoyl-5-methylcytidine is a meticulously designed nucleoside analogue with significant potential in therapeutic applications. Its unique combination of a 2'-fluoro modification, an N4-benzoyl protecting group, and a 5-methyl group confers desirable properties for oligonucleotide synthesis and drug development. This guide has provided an in-depth overview of its expected physicochemical properties and detailed, practical protocols for their experimental determination. By following these methodologies, researchers can ensure the quality and consistency of their work, paving the way for new discoveries in the field of nucleic acid therapeutics.

References

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring (2'R)-N-Benzoyl-2'-deoxy-2'-fluoro-2'-methylcytidine 3',5'-dibenzoate: A Key Intermediate in Sofosbuvir Synthesis. Retrieved from [Link]

- U.S. Pharmacopeia. (n.d.).

- Avdeef, A. (2012).

- Streng, W. H., & Zipp, G. L. (1993). pH-profile analysis of the degradation of a novel nucleoside, 5-aza-2'-deoxycytidine. International journal of pharmaceutics, 91(2-3), 213-221.

- Alsante, K. M., Ando, A., Brown, R., Enas, J., Hata, T., Highuchi, T., & Rapp, K. (2007). The role of degradant profiling in active pharmaceutical ingredients and drug products. Advanced drug delivery reviews, 59(1), 29-37.

- Baertschi, S. W., Alsante, K. M., & Reed, R. A. (Eds.). (2011).

-

Reich, H. J. (n.d.). Bordwell pKa Table (Acidity in DMSO). Retrieved from [Link]

-

Williams, R. (n.d.). pKa Data Compiled by R. Williams. Retrieved from [Link]

-

Agilent Technologies. (n.d.). LC/MS Analysis of Nucleic Acid-Related Compounds. Retrieved from [Link]

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons.

-

ChemSrc. (n.d.). CAS#:182495-81-4 | 2'-Deoxy-2'-fluoro-N4-benzoyl-5-methylcytidine. Retrieved from [Link]

- Singh, S., & Bakshi, M. (2000). Guidance on conduct of stress tests to determine inherent stability of drugs. Pharmaceutical technology online, 24(1), 1-14.

-

Mettler Toledo. (n.d.). pKa Value by Automated UV/Vis-Titration. Retrieved from [Link]

- Reynolds, D. W., Facchine, K. L., Mullaney, J. F., Alsante, K. M., Hata, T., & Motto, M. G. (2002). Available guidance and best practices for conducting forced degradation studies. Pharmaceutical Technology, 26(2), 48-56.

-

Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Melting point determination. Retrieved from [Link]

- Box, K., Völgyi, G., Baka, E., & Takács-Novák, K. (2008). Rapid determination of ionization constants (pKa) by UV spectroscopy using 96-well microtiter plates. ACS medicinal chemistry letters, 3(2), 150-154.

Sources

- 1. innospk.com [innospk.com]

- 2. (2'R)-N-Benzoyl-2'-deoxy-2'-fluoro-2'-methylcytidine 3',5'-dibenzoate Supplier in Mumbai, (2'R)-N-Benzoyl-2'-deoxy-2'-fluoro-2'-methylcytidine 3',5'-dibenzoate Trader, Maharashtra [chemicalmanufacturers.in]

- 3. Forced Degradation Studies of DNA & RNA Drugs - Creative Proteomics [creative-proteomics.com]

- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Mechanism of Action of 2'-Deoxy-2'-fluoro-N4-benzoyl-5-methylcytidine

Abstract

This technical guide provides a comprehensive analysis of the mechanism of action of 2'-Deoxy-2'-fluoro-N4-benzoyl-5-methylcytidine, a modified nucleoside analog with significant potential in antiviral and anticancer therapies. We delve into its prodrug nature, intracellular activation cascade, molecular targets, and the functional implications of its chemical modifications. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this compound's biochemical and cellular activities.

Introduction: The Strategic Design of a Nucleoside Analog

Nucleoside analogs represent a cornerstone of modern chemotherapy, targeting the fundamental processes of nucleic acid replication.[1] this compound is a rationally designed cytidine analog that leverages chemical modifications to enhance its therapeutic potential. The core structure, 2'-deoxy-2'-fluorocytidine (2'-FdC), is a known antiviral and anticancer agent.[2] The addition of an N4-benzoyl group and a 5-methyl group serves distinct but complementary purposes, primarily related to its function as a prodrug and the enhancement of its biological activity.[3][4]

The N4-benzoyl modification is a strategic implementation to protect the exocyclic amino group of cytidine during chemical synthesis, preventing unwanted side reactions.[3] In a biological context, this modification renders the molecule a prodrug, requiring intracellular enzymatic cleavage to release the active nucleoside.[5] The 5-methyl modification is a feature observed in naturally occurring nucleic acids and has been shown to improve the efficacy of synthetic RNAs by increasing translational efficiency and reducing immunogenicity.[4][6] This guide will dissect the journey of this compound from a prodrug to an active triphosphate, elucidating its mechanism of action at the molecular level.

The Prodrug Strategy: Intracellular Activation Pathway

This compound is not pharmacologically active in its administered form. Its therapeutic effect is contingent upon a multi-step intracellular activation process.

2.1. Enzymatic Cleavage of the N4-Benzoyl Group

Upon cellular uptake, the N4-benzoyl group is cleaved by intracellular enzymes. While the specific enzymes are not definitively identified for this particular compound, it is hypothesized that cellular amidases or esterases are responsible for this hydrolysis.[5][7] This enzymatic reaction is a critical first step, unmasking the exocyclic amino group and releasing the active nucleoside, 2'-deoxy-2'-fluoro-5-methylcytidine.

Caption: Intracellular cleavage of the N4-benzoyl group.

2.2. Sequential Phosphorylation

The resulting 2'-deoxy-2'-fluoro-5-methylcytidine is then sequentially phosphorylated by cellular kinases to its monophosphate, diphosphate, and ultimately its active triphosphate form, 2'-deoxy-2'-fluoro-5-methylcytidine triphosphate (5-methyl-FdCTP).[8] This phosphorylation cascade is a rate-limiting step for the activity of many nucleoside analogs.

Caption: The multi-step phosphorylation of the active nucleoside.

Molecular Mechanism of Action

The active metabolite, 5-methyl-FdCTP, exerts its therapeutic effects by targeting viral and cellular polymerases, leading to the inhibition of nucleic acid synthesis.

3.1. Antiviral Activity: Inhibition of RNA-Dependent RNA Polymerase

In the context of viral infections, particularly those caused by RNA viruses, 5-methyl-FdCTP acts as a competitive inhibitor of the viral RNA-dependent RNA polymerase (RdRp).[9] It mimics the natural substrate, deoxycytidine triphosphate (dCTP), and is incorporated into the growing viral RNA chain. The presence of the 2'-fluoro group in the sugar moiety can act as a chain terminator, preventing the addition of subsequent nucleotides and halting viral replication.[10]

3.2. Anticancer Activity: Inhibition of DNA Polymerases and DNA Methylation

In cancer cells, the mechanism is twofold. Firstly, 5-methyl-FdCTP can be incorporated into newly synthesized DNA by cellular DNA polymerases, leading to chain termination and the induction of apoptosis.[1][11] Secondly, the parent compound, 5-fluoro-2'-deoxycytidine, has been shown to be an inhibitor of DNA methylation.[12] By inhibiting DNA methyltransferases, it can lead to the re-expression of tumor suppressor genes that were silenced by hypermethylation, thereby inhibiting cancer cell proliferation.[12] The 5-methyl group on the cytidine base may also influence these interactions.[13][14]

Quantitative Analysis of Biological Activity

The potency and selectivity of this compound and its active metabolites are determined through various in vitro assays. The following table summarizes key parameters for the parent compound, 2'-deoxy-2'-fluorocytidine (2'-FdC), as specific data for the N4-benzoylated and 5-methylated form is limited.

| Compound | Assay Type | Cell Line/Virus | EC50/IC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |

| 2'-Deoxy-2'-fluorocytidine | Antiviral (HCV Replicon) | Huh-7 | 5.0 (EC90) | >100 | >20 | [2] |

| 2'-Deoxy-2'-fluorocytidine | Antiviral (SARS-CoV-2) | Vero CCL-81 | 175.2 | >300 | >1.7 | [2] |

| 2'-Deoxy-2'-fluorocytidine | Antiviral (Murine Norovirus) | RAW264.7 | 20.92 | 1768 | 84.5 | [9] |

| 2'-Deoxy-2'-fluorocytidine | Antiviral (CCHFV) | Huh7 | 0.061 | >50 | >820 | [3] |

| 5-fluoro-2'-deoxycytidine | Anticancer (Colon Cancer) | HCT-116 | 1.63 (48h) | - | - | [15] |

Experimental Protocols

5.1. In Vitro Nucleoside Phosphorylation Assay

This assay determines the efficiency of the intracellular conversion of the nucleoside analog to its active triphosphate form.

Protocol:

-

Cell Lysate Preparation: Prepare a cytosolic extract from a relevant cell line (e.g., Huh-7 for antiviral studies, HCT-116 for anticancer studies).

-

Reaction Mixture: Prepare a reaction mixture containing the cell lysate, 2'-deoxy-2'-fluoro-5-methylcytidine, ATP, and a kinase buffer.

-

Incubation: Incubate the reaction mixture at 37°C for various time points.

-

Sample Analysis: Terminate the reaction and analyze the formation of the monophosphate, diphosphate, and triphosphate forms of the nucleoside analog using high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS).

Caption: Workflow for the in vitro phosphorylation assay.

5.2. RNA-Dependent RNA Polymerase (RdRp) Inhibition Assay

This biochemical assay directly measures the inhibitory effect of the active triphosphate on the viral polymerase.

Protocol:

-

Enzyme and Template Preparation: Purify the recombinant viral RdRp and prepare a suitable RNA template-primer.

-

Reaction Mixture: Set up a reaction mixture containing the RdRp, RNA template-primer, a mixture of natural ribonucleoside triphosphates (rNTPs), and varying concentrations of 5-methyl-FdCTP. Include a radiolabeled or fluorescently labeled rNTP for detection.

-

Incubation: Initiate the reaction and incubate at the optimal temperature for the enzyme.

-

Product Analysis: Stop the reaction and separate the RNA products by denaturing polyacrylamide gel electrophoresis (PAGE).

-

Quantification: Visualize and quantify the amount of full-length and terminated RNA products to determine the IC50 value of the inhibitor.[16]

5.3. Cell Viability and Cytotoxicity Assay

This cell-based assay determines the concentration at which the compound becomes toxic to host cells.

Protocol (MTT Assay):

-

Cell Seeding: Seed a relevant cell line in a 96-well plate and allow the cells to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals.

-

Solubilization: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

-

Data Analysis: Calculate the cell viability as a percentage of the untreated control and determine the 50% cytotoxic concentration (CC50).[17][18]

Conclusion

This compound is a sophisticated nucleoside analog that employs a prodrug strategy to deliver its active metabolite, 5-methyl-FdCTP, into target cells. Its mechanism of action involves the inhibition of key viral and cellular polymerases, leading to the termination of nucleic acid synthesis. The chemical modifications of the 2'-fluoro, N4-benzoyl, and 5-methyl groups each play a crucial role in its overall efficacy, from enhancing stability and facilitating intracellular activation to improving its therapeutic index. Further research into the specific enzymes involved in its activation and a more detailed quantitative analysis of its biological activity will be instrumental in optimizing its clinical development for antiviral and anticancer therapies.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 123823, 2'-Deoxy-2'-fluorocytidine. [Link]

- Egorin, M. J., et al. (1985). Cellular pharmacology of 2',3'-dideoxycytidine. Cancer Research, 45(11 Pt 1), 5625–5632.

-

ACS Publications. A Unified Strategy to Fluorinated Nucleoside Analogues Via an Electrophilic Manifold. [Link]

- Welch, S. R., et al. (2017). Identification of 2'-deoxy-2'-fluorocytidine as a potent inhibitor of Crimean-Congo hemorrhagic fever virus replication using a recombinant fluorescent reporter virus. Antiviral Research, 147, 91–99.

- Pohorelic, B., et al. (2016). Influence of major-groove chemical modifications of DNA on transcription by bacterial RNA polymerases. Nucleic Acids Research, 44(10), 4564–4573.

-

Anticancer Research. MTT Test and Time-lapse Microscopy to Evaluate the Antitumor Potential of Nucleoside Analogues. [Link]

- Sousa, J., et al. (2018). Microbial esterases and ester prodrugs: An unlikely marriage for combatting antibiotic resistance. Biochemical Pharmacology, 154, 343–352.

- Kirby, K. A., et al. (2022). Mechanism and spectrum of inhibition of viral polymerases by 2′-deoxy-2′-β-fluoro-4′-azidocytidine or azvudine. Nucleic Acids Research, 50(18), 10392–10405.

- Zhang, N., et al. (2020). 2′-Fluoro-2′-deoxycytidine inhibits murine norovirus replication and synergizes MPA, ribavirin and T705. Archives of Virology, 165(10), 2213–2222.

-

National Science Review. 2′-Fluorinated nucleoside chemistry for new drug discovery: achievements and prospects. [Link]

- Kim, C., et al. (2005). Nucleoside ester prodrug substrate specificity of liver carboxylesterase. Journal of Pharmacology and Experimental Therapeutics, 315(3), 1164–1172.

-

RSC Publishing. 4′-Fluoro-nucleosides and nucleotides: from nucleocidin to an emerging class of therapeutics. [Link]

- Wu, F., et al. (2007). Molecular Basis of Prodrug Activation by Human Valacyclovirase, an α-Amino Acid Ester Hydrolase. Journal of Biological Chemistry, 282(49), 35833–35843.

-

ResearchGate. Metabolism of Nucleosides and Nucleotides Prodrugs. [Link]

-

ResearchGate. IC50 values for compounds 1 and 2 in various cancer cell lines and a... [Link]

-

protocols.io. Cytotoxicity Assay Protocol. [Link]

- Nielsen, E. I., et al. (2021). Prodrugs and their activation mechanisms for brain drug delivery. Advanced Drug Delivery Reviews, 176, 113854.

-

RSC Publishing. 5-Methyldeoxycytidine enhances the substrate activity of DNA polymerase. [Link]

- Smyth, M. J., et al. (1990). In vitro antitumor activity of 2'-deoxy-5-fluorouridine-monoclonal antibody conjugates. Journal of the National Cancer Institute, 82(21), 1643–1648.

- Sanaei, M., & Kavoosi, F. (2021). Effect of 5'-fluoro-2'-deoxycytidine, 5-azacytidine, and 5-aza-2'–deoxycytidine on DNA Methyltransferase 1, CIP/KIP Family, and INK4a/ARF in Colon Cancer HCT-116 Cell Line. International Journal of Cancer Management, 14(12), e110419.

- Riss, T. L., et al. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Assay Guidance Manual.

- Navickas, A., et al. (2023). Bacterial amidohydrolases and modified 5-fluorocytidine compounds: Novel enzyme-prodrug pairs. PLoS ONE, 18(11), e0294970.

-

ResearchGate. (A) IC50 values for anticancer activity of compounds 6, 7a–7j and CA4... [Link]

-

ProFoldin. SARS-CoV-2 RNA-Dependent RNA Polymerase (RdRp) Assay Kit Plus. [Link]

-

protocols.io. In vitro phosphorylation assay V.2. [Link]

- Martínez-Cardús, A., et al. (2022). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. Cancers, 14(21), 5424.

-

University of Glasgow. Investigating the role of RNA modifying enzymes in RNA virus infection. [Link]

- Martin, S. A., et al. (2022). Cytidine analogs are synthetic lethal with base excision repair default due to MBD4 deficiency.

-

Jena Bioscience. 5-Methylcytidine modification increases self-amplifying RNA effectiveness. [Link]

- Yoo, C. B., et al. (2012).

- Bergoglio, V., et al. (2001). Antitumor activity of 2',3'-dideoxycytidine nucleotide analog against tumors up-regulating DNA polymerase beta. Cancer Research, 61(16), 6179–6185.

- Gries, M., et al. (2023). Nucleoside-based anticancer drugs: Mechanism of action and drug resistance. Biochemical Pharmacology, 215, 115741.

-

MDPI. Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. [Link]

-

protocols.io. Protocol for in vitro phosphorylation of the MUS81-binding region of SLX4 using CDK1-cyclin B. [Link]

-

National Institutes of Health. Exploiting Endogenous Enzymes for Cancer-Cell Selective Metabolic Labeling of RNA in Vivo. [Link]

-

ResearchGate. Construction and validation of a cell based reporter assay for identifying inhibitors of SARS coronavirus 2 RNA dependent RNA polymerase activity. [Link]

Sources

- 1. Screening of SARS-CoV-2 antivirals through a cell-based RNA-dependent RNA polymerase (RdRp) reporter assay - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. stacks.cdc.gov [stacks.cdc.gov]

- 4. protocols.io [protocols.io]

- 5. Microbial esterases and ester prodrugs: An unlikely marriage for combatting antibiotic resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 5-Methylcytidine modification increases self-amplifying RNA effectiveness - News Blog - Jena Bioscience [jenabioscience.com]

- 7. Bacterial amidohydrolases and modified 5-fluorocytidine compounds: Novel enzyme-prodrug pairs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 9. repub.eur.nl [repub.eur.nl]

- 10. Mechanism and spectrum of inhibition of viral polymerases by 2′-deoxy-2′-β-fluoro-4′-azidocytidine or azvudine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. In vitro NLK Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Incorporation of 5-Aza-2'-deoxycytidine-5'-triphosphate into DNA. Interactions with mammalian DNA polymerase alpha and DNA methylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Influence of major-groove chemical modifications of DNA on transcription by bacterial RNA polymerases - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 5-Methyldeoxycytidine enhances the substrate activity of DNA polymerase - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 15. brieflands.com [brieflands.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. ar.iiarjournals.org [ar.iiarjournals.org]

biological activity of fluorinated methylcytidine analogs

An In-Depth Technical Guide to the Biological Activity of Fluorinated Methylcytidine Analogs

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fluorinated methylcytidine analogs represent a cornerstone in the development of modern antiviral and anticancer therapeutics. The strategic incorporation of fluorine atoms into the cytidine scaffold profoundly alters the molecule's electronic properties, metabolic stability, and biological activity. This guide provides a comprehensive overview of the synthesis, multifaceted mechanisms of action, and therapeutic applications of these potent compounds. We delve into the structure-activity relationships that govern their efficacy and provide detailed, field-proven experimental protocols for their synthesis and biological evaluation. This document is intended to serve as a vital resource for researchers engaged in the discovery and development of next-generation nucleoside analog drugs.

Introduction: The Power of Fluorine in Nucleoside Chemistry

Nucleoside analogs have long been a fertile ground for the discovery of potent therapeutic agents. By mimicking endogenous nucleosides, these molecules can deceptively enter cellular metabolic pathways, where they exert their effects by inhibiting key enzymes or being incorporated into nascent DNA or RNA chains. The introduction of fluorine, the most electronegative element, into the nucleoside structure is a powerful strategy in medicinal chemistry.[1][2][3][4][5] Fluorine's small size allows it to replace hydrogen or a hydroxyl group with minimal steric hindrance, while its strong electron-withdrawing nature can significantly alter the properties of the molecule.[1][3] These alterations can lead to enhanced metabolic stability by blocking enzymatic degradation, increased binding affinity to target enzymes, and novel mechanisms of action.[3][4] This guide focuses on a particularly successful class of such compounds: fluorinated methylcytidine analogs.

The Chemical Landscape: Synthesis and Structure-Activity Relationships

The is intimately linked to their chemical structure. The position of the fluorine atom(s) and the presence and location of a methyl group are critical determinants of their therapeutic potential.

Two primary strategies are employed for the synthesis of these complex molecules: the divergent approach, which involves direct fluorination of a pre-existing nucleoside, and the convergent approach, where a fluorinated sugar is coupled with a nucleobase.[3] The choice of synthetic route depends on the desired final structure and the availability of starting materials.[6][7][8][9][10][11]

Key Structure-Activity Relationship (SAR) Insights:

-

2'-Fluorination: The introduction of a fluorine atom at the 2' position of the ribose sugar is a common feature of many potent antiviral nucleoside analogs.[1][12] The stereochemistry at this position is crucial; a 2'-α-fluoro substitution often confers activity against RNA viruses, while a 2'-β-fluoro (ara-F) configuration can be effective against DNA viruses.[3]

-

2'-Methylation: The addition of a 2'-C-methyl group can enhance selectivity for viral polymerases over human polymerases, thereby reducing cytotoxicity.[13]

-

5-Fluorination: Fluorination at the 5-position of the cytosine base can increase the efficacy of nucleoside analogs as anticancer agents by enhancing their ability to inhibit DNA methyltransferases.[14][15] It can also improve the efficiency of incorporation by viral reverse transcriptases.[16]

Caption: Key structural modifications and their impact on biological activity.

Dual Mechanisms of Action: A Tale of Two Targets

A fascinating aspect of fluorinated methylcytidine analogs is their ability to engage distinct molecular targets, leading to potent activity in both oncology and virology.

Anticancer Activity: Inhibition of DNA Methyltransferases

In cancer, aberrant hypermethylation of CpG islands in the promoter regions of tumor suppressor genes is a common epigenetic mechanism for gene silencing.[15][17] DNA methyltransferases (DNMTs) are the enzymes responsible for this process. Several fluorinated methylcytidine analogs, such as 5-fluoro-2'-deoxycytidine (FdCyd) and zebularine, are powerful DNMT inhibitors.[14][15][18][19]

These analogs are prodrugs that, upon cellular uptake, are phosphorylated to their active triphosphate forms.[20] They are then incorporated into replicating DNA in place of cytosine. The presence of the analog in the DNA traps DNMTs in a covalent complex, leading to the depletion of active enzyme and subsequent passive demethylation of the genome during subsequent rounds of DNA replication.[15][21][22] This reactivation of tumor suppressor genes can induce cell cycle arrest, apoptosis, and differentiation in cancer cells.[23][24]

Caption: Mechanism of DNMT inhibition by fluorinated methylcytidine analogs.

Antiviral Activity: Termination of Viral Replication

Many fluorinated methylcytidine analogs exhibit broad-spectrum antiviral activity against RNA viruses such as Hepatitis C Virus (HCV), Yellow Fever Virus (YFV), and Norovirus.[25][26][27] The mechanism of action in this context is the inhibition of the viral RNA-dependent RNA polymerase (RdRp), an enzyme essential for the replication of the viral genome.[28]

Similar to their anticancer activity, these analogs must be converted to their triphosphate form within the host cell.[29] The viral RdRp then mistakenly recognizes the analog triphosphate as a natural nucleotide and incorporates it into the growing viral RNA chain. The presence of the fluorine and/or methyl group at the 2' position often acts as a chain terminator, preventing the addition of subsequent nucleotides and halting viral replication.[3][13] The selectivity of these analogs for viral RdRp over host cell polymerases is a key factor in their therapeutic window.[13]

Therapeutic Applications and Efficacy

The dual-action nature of fluorinated methylcytidine analogs has led to their successful development and clinical use in treating a range of diseases.

Gemcitabine (dFdC) , a 2',2'-difluorodeoxycytidine, is a widely used chemotherapeutic agent for various solid tumors, including pancreatic, lung, and breast cancers.[6][7][20] Its anticancer effects are attributed to both chain termination of DNA synthesis and inhibition of ribonucleotide reductase.[20]

Decitabine , a 5-aza-2'-deoxycytidine, is an FDA-approved drug for the treatment of myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML).[21][23][24] Its primary mechanism is the inhibition of DNMTs, leading to the re-expression of silenced tumor suppressor genes.[21][22]

In the antiviral arena, Sofosbuvir , a prodrug of a 2'-deoxy-2'-α-fluoro-2'-β-C-methyluridine monophosphate, is a highly effective direct-acting antiviral for the treatment of HCV.[3] While not a cytidine analog, its development was heavily influenced by research on 2'-fluorinated nucleosides.[12][30]

The following table summarizes the biological activity of several key fluorinated methylcytidine analogs and related compounds.

| Compound | Modification(s) | Primary Target | Therapeutic Application | Key Findings |

| Gemcitabine | 2',2'-difluoro | DNA Polymerase, Ribonucleotide Reductase | Cancer (pancreatic, lung, etc.) | Induces masked DNA chain termination and has self-potentiation mechanisms.[20] |

| Decitabine | 5-aza | DNA Methyltransferase (DNMT) | Cancer (MDS, AML) | Reactivates silenced genes through DNA hypomethylation.[21][24] |

| Zebularine | 2(1H)-pyrimidinone | DNMT, Cytidine Deaminase | Cancer | Potent DNMT inhibitor, orally active.[18][19][31][32][33] |

| 5-Fluoro-Zebularine | 5-fluoro | DNMT | Cancer | Approximately 100 times more potent than zebularine.[18][33] |

| 2'-FdC | 2'-fluoro | Viral RdRp | Antiviral (HCV, Norovirus) | Broad-spectrum antiviral activity.[12][27] |

| PSI-6130 | 2'-fluoro, 2'-C-methyl | HCV NS5B Polymerase | Antiviral (HCV) | Potent and selective inhibitor of HCV replication.[12][30] |

Experimental Corner: Key Protocols for Evaluation

The successful development of novel fluorinated methylcytidine analogs relies on a robust pipeline of experimental evaluation. Below are representative, high-level protocols for the synthesis and biological characterization of these compounds.

Synthesis of a 2'-Fluoro-2'-C-Methylcytidine Analog (e.g., PSI-6130)

This protocol outlines a convergent synthesis strategy.

-

Synthesis of the Fluorinated Sugar: The synthesis begins with a readily available starting material, such as D-glucose, which is converted to a 2-deoxy-2-fluoroarabinofuranose derivative through a series of protection, fluorination, and oxidation steps.[1]

-

Glycosylation: The fluorinated sugar is then coupled with a silylated cytosine base to form the nucleoside. This is a critical step where the stereochemistry of the glycosidic bond is established.

-

Deprotection: Finally, the protecting groups on the sugar and base moieties are removed to yield the final fluorinated methylcytidine analog.

In Vitro DNMT1 Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the DNMT1 enzyme.

-

Reaction Setup: A reaction mixture is prepared containing a DNA substrate (e.g., poly(dI-dC)), S-adenosyl-L-[methyl-³H]methionine (³H-SAM) as the methyl donor, purified recombinant human DNMT1 enzyme, and the test compound at various concentrations.

-

Incubation: The reaction is incubated at 37°C to allow for DNA methylation to occur.

-

Quantification of Methylation: The reaction is stopped, and the DNA is precipitated and washed to remove unincorporated ³H-SAM. The amount of ³H-methyl incorporated into the DNA is then quantified using a scintillation counter.

-

Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound, and the IC₅₀ value (the concentration required to inhibit 50% of the enzyme activity) is determined.

Cell-Based Cytotoxicity Assay (MTS Assay)

This assay determines the concentration of the compound that is toxic to cells.

-

Cell Seeding: Cancer cell lines (e.g., L1210 or HEK293) are seeded into 96-well plates and allowed to adhere overnight.[8]

-

Compound Treatment: The cells are treated with a serial dilution of the fluorinated methylcytidine analog for a specified period (e.g., 72 hours).

-

MTS Reagent Addition: The MTS reagent [3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium] is added to each well.[25][26] Viable cells will reduce the MTS to a formazan product that is soluble in the culture medium.

-

Absorbance Reading: The absorbance of the formazan product is measured at 490 nm using a plate reader.

-

Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. The CC₅₀ (50% cytotoxic concentration) is then determined.

Antiviral Replicon Assay for HCV

This assay measures the ability of a compound to inhibit HCV replication in a cell-based system.

-

Cell Line: A human hepatoma cell line (e.g., Huh-7) that harbors an HCV subgenomic replicon is used. These replicons contain the HCV nonstructural genes (including the NS5B polymerase) and a reporter gene (e.g., luciferase).

-

Compound Treatment: The replicon-containing cells are treated with various concentrations of the test compound.

-

Luciferase Assay: After a defined incubation period, the cells are lysed, and the luciferase activity is measured. The level of luciferase activity is directly proportional to the level of HCV replicon replication.

-

Data Analysis: The EC₅₀ value (the concentration that inhibits 50% of viral replication) is calculated from the dose-response curve. The selectivity index (SI) is then determined by dividing the CC₅₀ by the EC₅₀.[25]

Caption: A typical experimental workflow for evaluating a novel analog.

Challenges and Future Directions

Despite the remarkable success of fluorinated methylcytidine analogs, challenges remain. Drug resistance, off-target effects, and the need for improved oral bioavailability are ongoing areas of research. Future directions in the field include:

-

Development of Novel Prodrugs: To enhance cellular uptake and target-site delivery.[7][9]

-

Targeting Resistant Strains: Designing analogs that are active against viral or cancer cell variants that have developed resistance to existing therapies.

-

Combination Therapies: Exploring the synergistic effects of these analogs with other therapeutic agents to improve efficacy and overcome resistance.[24][27]

-

PET Imaging Agents: Synthesizing ¹⁸F-labeled analogs for use as positron emission tomography (PET) imaging agents to study drug distribution and predict therapeutic response.[6][8]

The continued exploration of the chemical space of fluorinated methylcytidine analogs holds immense promise for the development of new and improved treatments for cancer and viral infections.

References

-

Driscoll, J. S., Marquez, V. E., Plowman, J., Liu, P. S., Kelley, J. A., & Barchi, J. J., Jr. (1991). Antitumor properties of 2(1H)-pyrimidinone riboside (zebularine) and its fluorinated analogs. Journal of Medicinal Chemistry, 34(11), 3280–3284. [Link]

-

Al-Trad, B. (2015). Synthesis of Gemcitabine Analogues with Silicon-fluoride Acceptors for 18F Labeling. (Electronic Thesis or Dissertation). University of Akron. [Link]

-

Kocalka, P., & Cernochova, Z. (2018). Gemcitabine analogues with 4-N-alkyl chain modified with fluoromethyl ketone group. Nucleosides, Nucleotides & Nucleic Acids, 37(4), 233-241. [Link]

-

Driscoll, J. S., Marquez, V. E., Plowman, J., Liu, P. S., Kelley, J. A., & Barchi, J. J. (1991). Antitumor properties of 2(1H)-pyrimidinone riboside (zebularine) and its fluorinated analogs. Journal of Medicinal Chemistry. [Link]

-

Al-Trad, B., Naim, W., & Pankiewicz, K. W. (2016). The 4-N-Acyl and 4-N-Alkyl Gemcitabine Analogues with Silicon-Fluoride-Acceptor: Application to 18F-Radiolabeling. Molecules, 21(9), 1195. [Link]

-

Sari, O., et al. (2019). Nucleoside Analogs with Antiviral Activity against Yellow Fever Virus. Antimicrobial Agents and Chemotherapy, 63(5), e02451-18. [Link]

-

Driscoll, J.S., et al. (1991). Antitumor properties of 2(1H)-pyrimidinone riboside (zebularine) and its fluorinated analogs. Journal of Medicinal Chemistry. [Link]

-

de Sousa, F. V., et al. (2007). Gemcitabine: a critical nucleoside for cancer therapy. Current Medicinal Chemistry, 14(20), 2177-2193. [Link]

-

Makarov, V. A., et al. (2021). Synthesis and Antiviral Evaluation of Nucleoside Analogues Bearing One Pyrimidine Moiety and Two D-Ribofuranosyl Residues. Molecules, 26(12), 3656. [Link]

-

Driscoll, J. S., et al. (1991). Antitumor properties of 2(1H)-pyrimidinone riboside (zebularine) and its fluorinated analogs. Journal of Medicinal Chemistry, 34(11), 3280-3284. [Link]

-

Zhou, L., et al. (2002). Zebularine: a novel DNA methylation inhibitor that forms a covalent complex with DNA methyltransferases. Journal of Molecular Biology, 321(4), 591-599. [Link]

-

Schinazi, R. F., et al. (2018). Nucleoside Analogs with Selective Antiviral Activity against Dengue Fever and Japanese Encephalitis Viruses. Antimicrobial Agents and Chemotherapy, 62(11), e01294-18. [Link]

-

Kocalka, P., & Cernochova, Z. (2018). Gemcitabine analogues with 4-N-alkyl chain modified with fluoromethyl ketone group. ResearchGate. [Link]

-

Tang, Y., et al. (2022). Recent progress in DNA methyltransferase inhibitors as anticancer agents. Frontiers in Pharmacology, 13, 991299. [Link]

-

Sheikh, N. E., et al. (2004). Mechanism of inhibition of DNA methyltransferases by cytidine analogs in cancer therapy. Cancer Biology & Therapy, 3(11), 1062-1068. [Link]

-

Issa, J. P., et al. (2005). Evolution of Decitabine Development: Accomplishments, Ongoing Investigations, and Future Strategies. Clinical Cancer Research, 11(18), 6428-6433. [Link]

-

Sheikh, N. E., et al. (2004). Mechanism of inhibition of DNA methyltransferases by cytidine analogs in cancer therapy. Cancer Biology & Therapy. [Link]

-

Sheng, J., & Chattopadhyaya, J. (2012). Synthesis of N-Methylcytidine (mC) and N,N-Dimethylcytidine (m2C) Modified RNA. Current Protocols in Nucleic Acid Chemistry. [Link]

-

Eyer, F., et al. (2021). Broad-Spectrum Antiviral Strategies and Nucleoside Analogues. Viruses, 13(4), 663. [Link]

-

Pankiewicz, K. W. (2000). Fluorinated Nucleosides: Synthesis and Biological Implication. Journal of Medicinal Chemistry, 43(23), 4385-4403. [Link]

-

De La Torre, C., & Gotor, V. (2017). The evolution of antiviral nucleoside analogues: A review for chemists and non-chemists. Part II: Complex modifications to the nucleoside scaffold. Expert Opinion on Drug Discovery, 12(4), 379-395. [Link]

-

Li, Y., et al. (2020). 2'-Fluoro-2'-deoxycytidine inhibits murine norovirus replication and synergizes MPA, ribavirin and T705. Antiviral Research, 182, 104908. [Link]

-

Christman, J. K. (2002). Modes of action of the DNA methyltransferase inhibitors azacytidine and decitabine. Oncogene, 21(35), 5483-5495. [Link]

-

El-Shorbagi, A.-N. (2022). Review on fluorinated nucleoside/non-nucleoside FDA-approved antiviral drugs. RSC Advances, 12(49), 32015-32042. [Link]

-

Singh, R. P., et al. (2021). Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. Molecules, 26(21), 6696. [Link]

-

Chang, J. (2022). 2′-Fluorinated nucleoside chemistry for new drug discovery: achievements and prospects. National Science Review, 9(10), nwac143. [Link]

-

El-Shorbagi, A.-N. (2022). Review on fluorinated nucleoside/non-nucleoside FDA-approved antiviral drugs. SciSpace. [Link]

-

Flotho, C., et al. (2009). The DNA methyltransferase inhibitors azacitidine, decitabine and zebularine exert differential effects on cancer gene expression in acute myeloid leukemia cells. Leukemia, 23(6), 1019-1028. [Link]

-

Smith, A. D., et al. (2022). Synthesis of fluorinated carbocyclic pyrimidine nucleoside analogues. Organic & Biomolecular Chemistry, 20(48), 9579-9584. [Link]

-

Jabbour, E., et al. (2015). A phase 1 study of orally administered 5-fluoro-2'-deoxycytidine with tetrahydrouridine in patients with refractory solid tumors. Cancer, 121(11), 1833-1841. [Link]

-

Goldberg, A. D. (2021). The history of oral decitabine/cedazuridine and its potential role in acute myeloid leukemia. Future Oncology, 17(23), 3133-3146. [Link]

-

Horská, K., et al. (2021). Acquired Resistance to Decitabine Associated with the Deoxycytidine Kinase A180P Mutation: Implications for the Order of Hypomethylating Agents in Myeloid Malignancies Treatment. International Journal of Molecular Sciences, 22(16), 8863. [Link]

-

Liang, T., et al. (2015). Next Generation of Fluorine-Containing Pharmaceuticals, Compounds Currently in Phase II−III Clinical Trials of Major Pharmaceutical Companies: New Structural Trends and Therapeutic Areas. Journal of Medicinal Chemistry, 58(1), 12-42. [Link]

-

Yoo, J., & Medina-Franco, J. L. (2011). Molecular Modeling of Inhibitors of Human DNA Methyltransferase with a Crystal Structure. Current Topics in Medicinal Chemistry, 11(2), 228-241. [Link]

-

N/A. (N/A). Nucleoside and Non-Nucleoside DNA Methyltransferase 1 Inhibitors in Epigenetic and Combination Therapies in Cancer: A Scoping Review. URNCST. [Link]

-

N/A. (N/A). Fluorinated nucleosides as an important class of anticancer and antiviral agents. Semantic Scholar. [Link]

-

Stresemann, C., & Lyko, F. (2008). Modes of action of the DNA methyltransferase inhibitors azacytidine and decitabine. International Journal of Cancer, 123(1), 8-13. [Link]

-

Ippolito, J. A., & Schinazi, R. F. (2005). Probing the mechanistic consequences of 5-fluorine substitution on cytidine nucleotide analogue incorporation by HIV-1 reverse transcriptase. Nucleosides, Nucleotides & Nucleic Acids, 24(5-7), 413-418. [Link]

-

Kim, D., et al. (2013). Novel interactions of fluorinated nucleotide derivatives targeting orotidine-5′-monophosphate decarboxylase. Journal of Medicinal Chemistry, 56(17), 6827-6834. [Link]

-

N/A. (N/A). List of nucleoside and non-nucleoside analog DNMT inhibitors. ResearchGate. [Link]

-

N/A. (N/A). Examples of clinically significant fluorinated nucleosides and their target applications. ResearchGate. [Link]

-

McCarren, P., et al. (2020). Identification of a C2'-Fluorinated SAH Analogue as a Potent and Selective Inhibitor of the Lysine Methyltransferase SETD2. ACS Medicinal Chemistry Letters, 11(4), 481-487. [Link]

-

N/A. (N/A). Nucleoside and Non-Nucleoside DNA Methyltransferase 1 Inhibitors in Epigenetic and Combination Therapies in Cancer. URNCST. [Link]

Sources

- 1. Fluorinated Nucleosides: Synthesis and Biological Implication - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [PDF] Review on fluorinated nucleoside/non-nucleoside FDA-approved antiviral drugs | Semantic Scholar [semanticscholar.org]

- 3. Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. [PDF] Fluorinated nucleosides as an important class of anticancer and antiviral agents. | Semantic Scholar [semanticscholar.org]

- 6. "Synthesis of Gemcitabine Analogues with Silicon-fluoride Acceptors for" by Cesar Gonzalez [digitalcommons.fiu.edu]

- 7. tandfonline.com [tandfonline.com]

- 8. The 4-N-Acyl and 4-N-Alkyl Gemcitabine Analogues with Silicon-Fluoride-Acceptor: Application to 18F-Radiolabeling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. par.nsf.gov [par.nsf.gov]

- 11. Synthesis of fluorinated carbocyclic pyrimidine nucleoside analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. The evolution of antiviral nucleoside analogues: A review for chemists and non-chemists. Part II: Complex modifications to the nucleoside scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Recent progress in DNA methyltransferase inhibitors as anticancer agents [frontiersin.org]

- 15. tandfonline.com [tandfonline.com]

- 16. Probing the mechanistic consequences of 5-fluorine substitution on cytidine nucleotide analogue incorporation by HIV-1 reverse transcriptase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Mechanism of inhibition of DNA methyltransferases by cytidine analogs in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Antitumor properties of 2(1H)-pyrimidinone riboside (zebularine) and its fluorinated analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Zebularine: a novel DNA methylation inhibitor that forms a covalent complex with DNA methyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Gemcitabine: a critical nucleoside for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Evolution of Decitabine Development: Accomplishments, Ongoing Investigations, and Future Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. The DNA methyltransferase inhibitors azacitidine, decitabine and zebularine exert differential effects on cancer gene expression in acute myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. The history of oral decitabine/cedazuridine and its potential role in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 25. journals.asm.org [journals.asm.org]

- 26. journals.asm.org [journals.asm.org]

- 27. 2’-Fluoro-2’-deoxycytidine inhibits murine norovirus replication and synergizes MPA, ribavirin and T705 - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Synthesis and Antiviral Evaluation of Nucleoside Analogues Bearing One Pyrimidine Moiety and Two D-Ribofuranosyl Residues - PMC [pmc.ncbi.nlm.nih.gov]

- 29. mdpi.com [mdpi.com]

- 30. mhc.cpu.edu.cn [mhc.cpu.edu.cn]

- 31. pubs.acs.org [pubs.acs.org]

- 32. pubs.acs.org [pubs.acs.org]

- 33. researchgate.net [researchgate.net]

discovery and synthesis of 2'-Deoxy-2'-fluoro-N4-benzoyl-5-methylcytidine

An In-depth Technical Guide to the Discovery and Synthesis of 2'-Deoxy-2'-fluoro-N4-benzoyl-5-methylcytidine

Abstract

Modified nucleosides are the cornerstone of modern nucleic acid therapeutics. The strategic introduction of chemical modifications to the sugar, base, or phosphate backbone can dramatically enhance the stability, efficacy, and pharmacokinetic properties of oligonucleotide-based drugs. This guide provides a detailed exploration of this compound, a key building block in the synthesis of therapeutic oligonucleotides. We will dissect the scientific rationale behind each of its three critical modifications—the 2'-fluoro group, the 5-methyl group, and the N4-benzoyl protecting group. This document offers a comprehensive overview of its synthesis, emphasizing the causality behind experimental choices and providing detailed, field-proven protocols for researchers, chemists, and drug development professionals.

Introduction: The Strategic Design of a High-Value Nucleoside Analog

The therapeutic potential of oligonucleotides, such as antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs), was long hampered by their susceptibility to nuclease degradation and poor cellular uptake. The development of chemically modified nucleosides has been instrumental in overcoming these hurdles. The title compound, this compound, is not a random assortment of chemical moieties; it is an elegant example of rational design, where each component serves a distinct and vital purpose.

-